molecular formula C24H34N2O3S B12200584 1-{[3-(Methylethyl)-4-pentyloxyphenyl]sulfonyl}-4-phenylpiperazine

1-{[3-(Methylethyl)-4-pentyloxyphenyl]sulfonyl}-4-phenylpiperazine

Cat. No.: B12200584
M. Wt: 430.6 g/mol
InChI Key: JQKCPCMAXAHBQU-UHFFFAOYSA-N
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Description

1-{[3-(Methylethyl)-4-pentyloxyphenyl]sulfonyl}-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Methylethyl)-4-pentyloxyphenyl]sulfonyl}-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the sulfonyl group: This is usually done via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Final coupling: The final step involves coupling the intermediate compounds under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Methylethyl)-4-pentyloxyphenyl]sulfonyl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-{[3-(Methylethyl)-4-pentyloxyphenyl]sulfonyl}-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[3-(Methylethyl)-4-pentyloxyphenyl]sulfonyl}-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3-(Methylethyl)-4-pentyloxyphenyl]sulfonyl}-4-phenylpiperidine
  • 1-{[3-(Methylethyl)-4-pentyloxyphenyl]sulfonyl}-4-phenylmorpholine

Uniqueness

1-{[3-(Methylethyl)-4-pentyloxyphenyl]sulfonyl}-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H34N2O3S

Molecular Weight

430.6 g/mol

IUPAC Name

1-(4-pentoxy-3-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C24H34N2O3S/c1-4-5-9-18-29-24-13-12-22(19-23(24)20(2)3)30(27,28)26-16-14-25(15-17-26)21-10-7-6-8-11-21/h6-8,10-13,19-20H,4-5,9,14-18H2,1-3H3

InChI Key

JQKCPCMAXAHBQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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